Ortho-Bromine Substitution Confers a Distinct Electrostatic and Steric Profile Relative to the Unsubstituted Phenylsulfonyl Analogue
The target compound bears an ortho-bromine atom on the phenylsulfonyl ring, whereas the closest commercially available analogue (**3-(1-(phenylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione, CAS 1795481-90-1**) lacks any halogen substitution. The ortho-bromine atom increases the molecular weight by 78.9 g/mol (419.3 vs. 340.4 g/mol) and introduces a strong σ‑hole that can engage in halogen bonding with backbone carbonyls or side‑chain hydroxyls in protein binding pockets — an interaction absent in the des‑bromo comparator. Quantitative electrostatic potential calculations for analogous sulfonylpiperidine series indicate that ortho‑bromination deepens the positive electrostatic potential on the halogen by approximately 5–8 kcal/mol relative to the unsubstituted phenyl ring, thereby enhancing directional non‑covalent interactions [1]. The InChI Key (ZHGDJMBIPHMNCY‑UHFFFAOYSA‑N) confirms the unique atom connectivity introduced by the ortho‑bromine substituent .
| Evidence Dimension | Molecular weight and halogen‑bond donor capacity (ortho‑Br vs. H) |
|---|---|
| Target Compound Data | MW 419.31 g/mol; ortho‑Br σ‑hole present |
| Comparator Or Baseline | 3-(1-(Phenylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1795481-90-1): MW 340.4 g/mol; no halogen |
| Quantified Difference | ΔMW = +78.9 g/mol; qualitative gain of a halogen‑bond donor site |
| Conditions | Static molecular property comparison; no experimental binding data available for this specific compound |
Why This Matters
For scientists performing structure‑based design or SAR exploration, the presence of a halogen‑bond donor can improve target affinity and selectivity relative to the unsubstituted phenylsulfonyl scaffold, justifying the procurement of the brominated variant as a distinct chemical probe.
- [1] Martínez-Botella G, Loch JT, Green OM, Kawatkar SP, Olivier NB, Boriack-Sjodin PA, Keating TA. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorg Med Chem Lett. 2013;23(1):169-173. Structure‑guided design discussion of halogen‑bearing sulfonylpiperidine inhibitors. View Source
